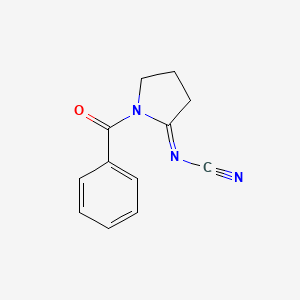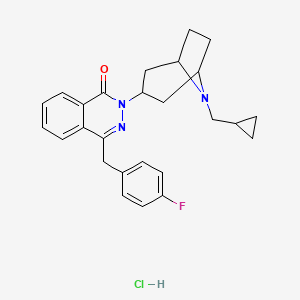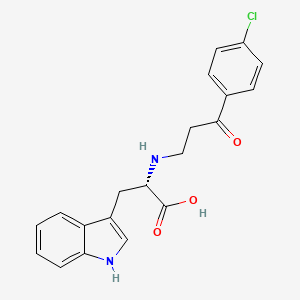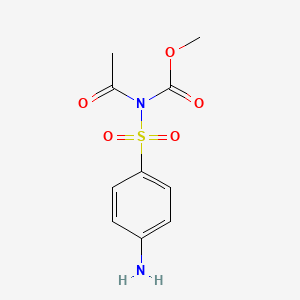
Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, methyl ester typically involves the reaction of 4-aminobenzenesulfonyl chloride with methyl carbamate . The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a temperature range of 0-5°C to prevent the decomposition of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale . The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product . The industrial production also incorporates purification steps, such as recrystallization, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates and sulfonamides.
Scientific Research Applications
Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, methyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, methyl ester involves the inhibition of the enzyme dihydropteroate synthase (DHPS) . This enzyme is crucial for the synthesis of folate in plants, and its inhibition leads to the disruption of folate metabolism, ultimately causing the death of the plant . The compound targets the active site of DHPS, preventing the binding of its natural substrate, para-aminobenzoic acid (PABA) .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, sulfanilyl-, methyl ester
- Methyl (4-aminophenylsulfonyl)carbamate
- Methyl p-aminobenzenesulfonylcarbamate
Uniqueness
Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Its ability to inhibit DHPS and its effectiveness as a herbicide set it apart from other similar compounds .
Properties
CAS No. |
81865-28-3 |
|---|---|
Molecular Formula |
C10H12N2O5S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
methyl N-acetyl-N-(4-aminophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C10H12N2O5S/c1-7(13)12(10(14)17-2)18(15,16)9-5-3-8(11)4-6-9/h3-6H,11H2,1-2H3 |
InChI Key |
AQXRGTADPFHASO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C(=O)OC)S(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



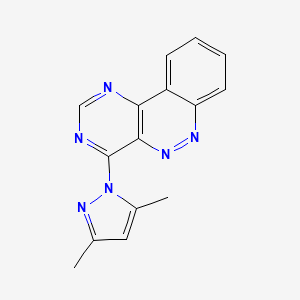
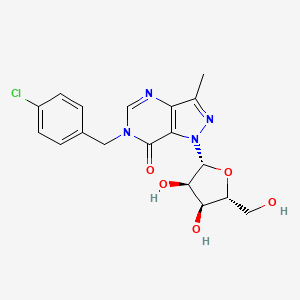
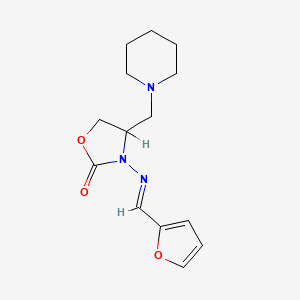
![1-[6-chloro-2-(1-imidazol-1-ylethenyl)-3-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid](/img/structure/B12717373.png)


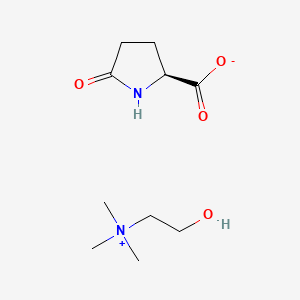
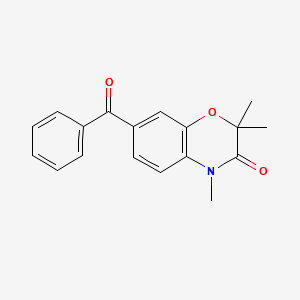
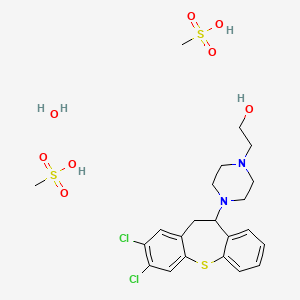
![(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol](/img/structure/B12717412.png)
